molecular formula C7H11NO2S B13176783 2-(Propan-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

2-(Propan-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B13176783
M. Wt: 173.24 g/mol
InChI Key: HXSNLBHICYNHRB-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions. This reaction typically proceeds through the formation of a thiazoline intermediate, which is then oxidized to the desired thiazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Rhodium complexes and ligands like bis(diphenylphosphino)ferrocene can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

2-(Propan-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: Another thiazole derivative with similar structural features.

    Phenylacetone: A compound with a related aromatic structure.

Uniqueness

2-(Propan-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its isopropyl group and carboxylic acid functionality contribute to its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

2-propan-2-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H11NO2S/c1-4(2)6-8-5(3-11-6)7(9)10/h4-5H,3H2,1-2H3,(H,9,10)

InChI Key

HXSNLBHICYNHRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(CS1)C(=O)O

Origin of Product

United States

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